tert-Butyl 4-bromo-3-methyl-1H-indole-1-carboxylate
Overview
Description
Tert-Butyl 4-bromo-3-methyl-1H-indole-1-carboxylate is a useful research compound. Its molecular formula is C14H16BrNO2 and its molecular weight is 310.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Indole derivatives, in general, are known to interact with a variety of biological targets, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities .
Biochemical Analysis
Biochemical Properties
tert-Butyl 4-bromo-3-methyl-1H-indole-1-carboxylate: plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to exhibit inhibitory effects on enzymes such as 5-lipoxygenase and cyclooxygenase, which are involved in inflammatory pathways . Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream biological processes.
Cellular Effects
The effects of This compound on cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins . This compound may also affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites.
Molecular Mechanism
At the molecular level, This compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of inactive or less active metabolites . The temporal effects of this compound on cellular function may also depend on its concentration and exposure duration.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At high doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound: is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. For instance, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or demethylated metabolites . These metabolic transformations can affect the compound’s activity and toxicity, influencing its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of This compound within cells and tissues are crucial for its biological activity. This compound may interact with transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function. For example, indole derivatives have been shown to accumulate in the mitochondria, where they can exert their effects on mitochondrial function and energy metabolism.
Subcellular Localization
The subcellular localization of This compound is an important factor that determines its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum or Golgi apparatus, affecting protein processing and trafficking.
Properties
IUPAC Name |
tert-butyl 4-bromo-3-methylindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2/c1-9-8-16(13(17)18-14(2,3)4)11-7-5-6-10(15)12(9)11/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNJVUWSGWQYNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C1C(=CC=C2)Br)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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